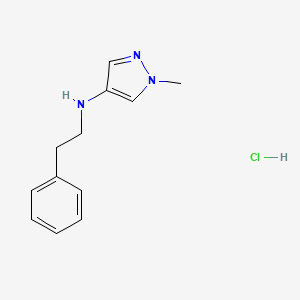![molecular formula C17H24N4O B12228943 2-methyl-6-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B12228943.png)
2-methyl-6-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-6-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a methoxy group and a piperidine ring
Preparation Methods
The synthesis of 2-methyl-6-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the piperidine ring: The pyrazole derivative is then reacted with a piperidine derivative in the presence of a suitable base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-methyl-6-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like halides or amines can replace the methoxy group.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to drive the reactions to completion.
Scientific Research Applications
2-methyl-6-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-methyl-6-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-methyl-6-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyridine include:
2-methyl-6-({1-[2-(1H-imidazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyridine: This compound has an imidazole ring instead of a pyrazole ring, which can lead to different biological activities.
2-methyl-6-({1-[2-(1H-triazol-1-yl)ethyl]piperidin-3-yl}methoxy)pyridine: The triazole ring in this compound can provide unique properties compared to the pyrazole derivative.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H24N4O |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-methyl-6-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyridine |
InChI |
InChI=1S/C17H24N4O/c1-15-5-2-7-17(19-15)22-14-16-6-3-9-20(13-16)11-12-21-10-4-8-18-21/h2,4-5,7-8,10,16H,3,6,9,11-14H2,1H3 |
InChI Key |
AMXVQTDVHUAUOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)CCN3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12228864.png)
![4,4-difluoro-N-[(pyrazin-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12228874.png)
![2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-5-chloropyrimidine](/img/structure/B12228878.png)

![2-({1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B12228894.png)
![2-{4-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12228900.png)
![4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carboxamide](/img/structure/B12228906.png)
![3-Tert-butyl-6-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine](/img/structure/B12228910.png)



![4-(dimethylamino)-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide](/img/structure/B12228941.png)
![2-Methyl-3-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12228946.png)

